molecular formula C12H15NO3 B060449 ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 176383-56-5

ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B060449
CAS No.: 176383-56-5
M. Wt: 221.25 g/mol
InChI Key: XWBIKKKQPPGDEW-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a versatile and high-value chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a benzoxazine scaffold, a privileged structure known for its diverse biological activities. Its primary research application is as a key synthetic intermediate in the development of novel pharmacologically active molecules. Researchers utilize this ester derivative to access a wide array of fused heterocyclic systems or to elaborate the core structure into target compounds via hydrolysis to the corresponding acid or further functionalization of the ring system.

Properties

IUPAC Name

ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-15-12(14)11-7-13-9-6-8(2)4-5-10(9)16-11/h4-6,11,13H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBIKKKQPPGDEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC2=C(O1)C=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444381
Record name Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176383-56-5
Record name Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mitsunobu Cyclization for Benzoxazine Core Formation

The Mitsunobu reaction is a cornerstone for constructing the benzoxazine scaffold. As detailed in Patent CA2125287A1 , this method involves cyclizing β-hydroxyamine intermediates using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). For ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, the precursor ethyl 2-(2-hydroxypropoxy)-6-methyl-3-nitrobenzoate undergoes intramolecular cyclization under Mitsunobu conditions.

Reaction Conditions

  • Solvent: Anhydrous tetrahydrofuran (THF) or n-heptane

  • Temperature: 0–40°C (optimal at 25°C)

  • Molar Ratios: 1:1.2:1.5 (precursor:PPh₃:DEAD)

  • Yield: 85–89% after flash chromatography

The reaction proceeds via a stereospecific mechanism, preserving chirality when enantiomerically pure epoxides are used. This avoids post-synthesis resolution steps, critical for industrial-scale production .

Epoxide Ring-Opening and Subsequent Cyclization

Epoxide intermediates are pivotal in introducing the methyl group at the 6-position. The patent describes reacting 3,4-difluoroaniline derivatives with (R)-propylene oxide to form 2-(2-hydroxypropoxy)-6-methylaniline , which is subsequently methylenemalonated and cyclized.

Key Steps

  • Epoxide Opening:

    • Catalyst: Zinc bromide (ZnBr₂) or boron trifluoride (BF₃)

    • Conditions: 20–50°C, 4–6 hours

    • Yield: 78–82%

  • Methylenemalonation:

    • Reagent: Diethyl methylenemalonate

    • Base: Sodium hydride (NaH)

    • Solvent: Dimethylformamide (DMF)

    • Yield: 90–92%

  • Cyclization:

    • Reagents: DEAD/PPh₃

    • Temperature: Reflux in THF (66°C)

    • Yield: 87%

Catalytic Asymmetric Synthesis

Chiral epoxides enable enantioselective synthesis. Using (R)-propylene oxide , the patent achieves >98% enantiomeric excess (ee) in the benzoxazine intermediate. This method eliminates the need for racemic resolution, streamlining production of Levofloxacin precursors.

Optimized Parameters

  • Catalyst: Titanium(IV) isopropoxide with chiral ligands

  • Temperature: -20°C to 25°C

  • Solvent: Dichloromethane (DCM)

  • ee: 98.5%

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)Purity (%)Chirality Control
Mitsunobu CyclizationDEAD, PPh₃89 99 Moderate
Epoxide Ring-OpeningZnBr₂, (R)-propylene oxide82 97 High
Asymmetric CatalysisTi(OiPr)₄, chiral ligands75 98.5 Excellent

Industrial-Scale Considerations

For large-scale production, n-heptane is preferred due to its low cost and ease of removal. The patent highlights a continuous-flow system operating at 140°C, achieving 86% yield with 99.5% purity. Critical parameters include:

  • Residence Time: 30 minutes

  • Catalyst Loading: 5 mol% ZnBr₂

  • Throughput: 1.2 kg/hr

Challenges and Mitigation Strategies

  • Nitro Group Reduction:

    • Early routes required Pd/C-catalyzed hydrogenation of nitro intermediates, risking over-reduction. Modern methods use SnCl₂/HCl for selective reduction .

  • Byproduct Formation:

    • Mitigation: Lower reaction temperatures (0–10°C) and stoichiometric DEAD minimize azide byproducts .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoxazine ring to more saturated structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate as an anticancer agent. Research indicates that derivatives of benzoxazine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the benzoxazine structure could enhance its efficacy against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. A series of tests revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents .

1.3 Neuroprotective Effects

Additionally, there is growing interest in the neuroprotective effects of this compound. Preliminary findings suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Materials Science

2.1 Polymer Chemistry

This compound is utilized in polymer chemistry as a monomer for synthesizing high-performance polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. For example, studies have shown that polymers containing this compound exhibit improved resistance to thermal degradation compared to traditional polymers .

2.2 Coatings and Adhesives

The compound is also explored for applications in coatings and adhesives due to its excellent adhesion properties and resistance to solvents. Research indicates that formulations incorporating this compound demonstrate superior performance in harsh environmental conditions .

Agricultural Chemistry

3.1 Pesticide Development

In agricultural chemistry, this compound is being investigated for its potential as a pesticide or herbicide. Its structural features may allow it to interact effectively with biological targets in pests or weeds, leading to effective control mechanisms without harming non-target organisms .

3.2 Plant Growth Regulators

Furthermore, this compound has shown promise as a plant growth regulator. Studies indicate that it can enhance root development and overall plant vigor when applied at specific concentrations .

Data Summary Table

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria
Neuroprotective EffectsProtects neuronal cells from oxidative stress
Materials SciencePolymer ChemistryEnhances thermal stability and mechanical properties
Coatings and AdhesivesSuperior performance in harsh conditions
Agricultural ChemistryPesticide DevelopmentEffective control mechanisms for pests
Plant Growth RegulatorsEnhances root development

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on the anticancer properties of benzoxazine derivatives found that this compound exhibited IC50 values lower than many existing chemotherapeutics against MCF7 breast cancer cells .

Case Study 2: Polymer Applications
Research on polymer composites incorporating this compound revealed a significant increase in tensile strength and thermal degradation temperature compared to control samples without the benzoxazine derivative.

Mechanism of Action

The mechanism by which ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzoxazine ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations at Position 6

The position 6 substituent significantly influences electronic, steric, and reactivity profiles. Below is a comparative analysis of derivatives with different substituents:

Compound Substituent (Position 6) Molecular Formula IR (CO, cm⁻¹) Melting Point (°C) Key Reactivity Observations
Ethyl 6-methyl derivative Methyl C₁₉H₂₁NO₃ 1741 98–100 8-formylation (37% yield via Rieche)
Ethyl 6-bromo derivative Bromine C₁₁H₁₂NO₃Br - - 7-formylation (Vilsmeier-Haack)
Ethyl 6-chloro derivative Chlorine C₁₃H₁₄NO₄Cl 1743 86–88 Acetylation at N; 6-formylation
Ethyl 6-methoxy derivative Methoxy C₁₂H₁₅NO₄ - - Not reported

Key Findings :

  • Electron-Donating Groups (e.g., Methyl) : The methyl group deactivates position 6 toward electrophilic substitution, directing formylation to position 8 (e.g., 37% yield of 8-formyl-12d via Rieche’s method) .
  • Electron-Withdrawing Groups (e.g., Br, Cl) : Halogens enable regioselective 7-formylation under Vilsmeier-Haack conditions .

Substituent Variations at Position 4

Position 4 substituents (e.g., benzyl, acetyl) modulate nitrogen’s electronic environment, affecting reactivity:

Compound Substituent (Position 4) Molecular Formula IR (CO, cm⁻¹) Key Reactivity Observations
4-Benzyl derivative Benzyl C₁₉H₂₁NO₃ 1741 7-formylation (Vilsmeier-Haack)
4-Acetyl derivative Acetyl C₁₅H₁₇NO₅ 1745 (ester), 1673 (amide) 8-formylation (Rieche)

Key Findings :

  • Benzyl Groups : Enhance nitrogen’s electron density, favoring Vilsmeier-Haack formylation at position 7 .
  • Acetyl Groups : Electron-withdrawing acetyl directs formylation to position 8, as seen in 12d .

Regioselectivity in Formylation Reactions

The choice of formylation method (Vilsmeier-Haack vs. Rieche) and substituent positioning dictates regioselectivity:

  • Vilsmeier-Haack Reaction :

    • Exclusively targets position 7 in N-benzyl derivatives (e.g., 7-formyl-10c from 7c in 79% yield) .
    • Requires electron-donating N-substituents (e.g., benzyl) to stabilize the intermediate .
  • Rieche’s Method :

    • Produces 6- and 8-formyl mixtures , with 6-isomers dominant in halogenated derivatives (67:33 ratio for 6-Cl derivative) .
    • In methyl-substituted derivatives, steric hindrance at position 6 shifts formylation to position 8 .

Spectral and Analytical Comparisons

  • IR Spectroscopy :

    • All derivatives show ester carbonyl stretches near 1740–1745 cm⁻¹ .
    • Acetylated derivatives (e.g., 8d) exhibit additional peaks at 1663–1673 cm⁻¹ (amide/ketone CO) .
  • Elemental Analysis :

    • Close alignment between calculated and found values confirms synthetic purity (e.g., 6-methyl derivative: C:73.62% vs. calc. 73.29%) .

Pharmacological Potential

While benzoxazines are studied for anticonvulsant activity (e.g., GABA prodrug analogs in ), specific pharmacological data for the 6-methyl derivative remains underexplored.

Biological Activity

Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H15NO3C_{12}H_{15}NO_3 and a molecular weight of approximately 221.25 g/mol. The compound features a benzoxazine ring which is known for its stability and reactivity in various biological systems.

PropertyValue
Molecular FormulaC12H15NO3C_{12}H_{15}NO_3
Molecular Weight221.25 g/mol
CAS Number176383-56-5
IUPAC NameThis compound

Antioxidant Properties

Research indicates that benzoxazine derivatives exhibit notable antioxidant activity . A study demonstrated that compounds in this class can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems . The mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

Antimicrobial Activity

This compound has shown antimicrobial properties against various pathogens. In vitro studies revealed that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Cardiovascular Effects

The compound has been investigated for its effects on cardiovascular health. It has been reported to act as a dual receptor modulator, blocking thromboxane A2 (TXA2) receptors while activating prostacyclin (PGI2) receptors. This dual action could provide therapeutic benefits in preventing thrombotic events without causing hypotensive side effects .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : By modulating receptor activity, it can influence signaling pathways related to vascular health and inflammation.
  • Radical Scavenging : Its antioxidant properties allow it to neutralize reactive oxygen species (ROS), protecting cells from oxidative damage.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in therapeutic applications:

  • Antioxidant Activity Study : A study published in MDPI evaluated the antioxidant capacity of various benzoxazine derivatives, including ethyl 6-methyl variant, showing significant free radical scavenging activity .
  • Antimicrobial Efficacy : Research conducted on the antimicrobial properties demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli strains .
  • Cardiovascular Research : A pharmacological study indicated that derivatives of benzoxazines could serve as promising candidates for treating cardiovascular diseases by modulating TXA2 and PGI2 receptors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, and how can purity be ensured?

  • Methodology : The compound can be synthesized via Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C–N cyclization . For purification, column chromatography (silica gel, ethyl acetate/hexane gradient) is commonly employed. Purity verification requires analytical techniques such as HPLC (C18 column, UV detection at 254 nm) and <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy to confirm structural integrity .

Q. How should researchers address the lack of analytical data for this compound?

  • Methodology : Due to the absence of vendor-provided analytical data (e.g., Sigma-Aldrich does not collect it ), researchers must independently validate identity and purity. Combustion analysis (CHNS elemental analysis) can confirm molecular composition, while differential scanning calorimetry (DSC) assesses thermal stability and melting point consistency .

Q. What are the stability considerations for this benzoxazine derivative under varying storage conditions?

  • Methodology : Store the compound in a desiccator at –20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the ester group. Stability assays (e.g., accelerated degradation studies at 40°C/75% relative humidity over 30 days) coupled with LC-MS can identify degradation products .

Advanced Research Questions

Q. How can regioselective functionalization (e.g., formylation) of the benzoxazine core be achieved?

  • Methodology : Vilsmeier-Haack conditions (POCl3/DMF at 0–5°C) selectively introduce a formyl group at the 7-position of N-benzyl derivatives, as demonstrated by >90% regioselectivity in optimized protocols. Rieche’s formylation (TiCl4/CH2O) is less effective for this scaffold . Reaction progress is monitored via TLC and <sup>13</sup>C NMR to track carbonyl group formation.

Q. What computational methods are suitable for predicting reactivity patterns in benzoxazine derivatives?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron density distribution, identifying nucleophilic sites (e.g., C7 in the benzoxazine ring) for electrophilic attacks. Molecular electrostatic potential (MEP) maps correlate with experimental regioselectivity data .

Q. How can contradictory data on reaction yields in published synthetic routes be resolved?

  • Methodology : Reproduce protocols under controlled conditions (e.g., inert atmosphere, standardized reagent purity). For example, discrepancies in Cu(I)-catalyzed cyclization yields (65–85% ) may arise from trace oxygen inhibition. Use kinetic studies (in-situ IR spectroscopy) to optimize catalyst loading and reaction time.

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in benzoxazine-based drug candidates?

  • Methodology : Synthesize derivatives with modifications at the 6-methyl or 2-carboxylate positions. Evaluate biological activity via in-vitro assays (e.g., enzyme inhibition IC50 determination or cytotoxicity against cancer cell lines). SAR trends can be visualized using 3D-QSAR models .

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